5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Suzuki Coupling Cross-Coupling 7-Azaoxindole Stability

5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (5‑bromo‑7‑azaoxindole) is a heterobicyclic compound containing a bromine atom at the 5‑position of a pyrrolo[2,3‑b]pyridin‑2‑one scaffold. It belongs to the 7‑azaoxindole class, which is structurally related to 7‑azaindoles but incorporates a 2‑oxo group, conferring distinct hydrogen‑bonding and electronic properties.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 183208-34-6
Cat. No. B068395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
CAS183208-34-6
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=CC(=C2)Br
InChIInChI=1S/C7H5BrN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
InChIKeyDHPKTHROZFIEJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 183208-34-6) – A Key 7-Azaoxindole Building Block for Medicinal Chemistry


5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (5‑bromo‑7‑azaoxindole) is a heterobicyclic compound containing a bromine atom at the 5‑position of a pyrrolo[2,3‑b]pyridin‑2‑one scaffold. It belongs to the 7‑azaoxindole class, which is structurally related to 7‑azaindoles but incorporates a 2‑oxo group, conferring distinct hydrogen‑bonding and electronic properties [1]. The bromine substituent serves as a versatile handle for transition‑metal‑catalyzed cross‑coupling reactions, particularly Suzuki–Miyaura couplings, enabling rapid diversification at the 5‑position [2]. This compound is primarily procured as a synthetic intermediate for the development of kinase inhibitors, antibacterial agents, and other bioactive molecules.

Why 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Cannot Be Arbitrarily Replaced by Other Halogenated 7-Azaindoles or Oxindoles


The 5‑bromo‑7‑azaoxindole scaffold is not interchangeable with its non‑oxo 7‑azaindole counterpart or with other 5‑halogenated analogs due to its unique 2‑oxo functionality, which modulates both electronic reactivity and biological target engagement [1]. Substituting the 5‑bromo group with chloro, fluoro, or iodo alters the reactivity profile in metal‑catalyzed cross‑couplings, often leading to different yields and regioselectivities [2]. Furthermore, the 7‑azaoxindole core exhibits distinct hydrogen‑bond donor/acceptor patterns compared to 7‑azaindoles, directly influencing binding affinity in kinase inhibition assays [1]. Therefore, procurement decisions based solely on structural similarity without quantitative comparative data risk selecting an intermediate that underperforms in the intended synthetic sequence or biological assay.

Head-to-Head Quantitative Evidence for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one vs. Structural Analogs


5-Bromo-7-azaoxindole Enables Mild Non-Aqueous Suzuki Coupling While Preserving the Oxindole Core

The 5‑bromo‑7‑azaoxindole scaffold was successfully cross‑coupled using mild non‑aqueous Suzuki conditions specifically developed to avoid degradation of the acid‑sensitive oxindole moiety. By contrast, the corresponding 5‑chloro analog proved unreactive under identical conditions, requiring harsher methods that compromised the oxindole ring. The 5‑iodo analog exhibited good reactivity but led to lower isolated yields due to competing side reactions. This difference is critical for preserving the structural integrity of the 7‑azaoxindole during diversification [1].

Suzuki Coupling Cross-Coupling 7-Azaoxindole Stability

5-Bromo-7-azaoxindole Displays Superior Hydrogen-Bonding Complementarity to Thymidylate Monophosphate Kinase (TMPK) Compared to 7-Azaindole

Molecular modelling and enzyme inhibition data reveal that the 2‑oxo group of 5‑bromo‑7‑azaoxindole forms a key hydrogen‑bond with the active‑site Lys residue of E. coli TMPK. The 5‑bromo‑7‑azaindole (lacking the 2‑oxo group) showed a 10‑fold reduction in binding affinity, confirming the essential role of the oxindole pharmacophore. While the 5‑bromo‑7‑azaoxindole itself is a weak inhibitor (IC₅₀ > 100 µM), structure‑based design demonstrates that retaining the oxindole core is necessary for achieving potent enzyme inhibition [1].

Antibacterial Thymidylate Kinase 7-Azaoxindole

5-Bromo-7-azaoxindole Enables Divergent Synthesis of Both 5-Aryl-7-azaoxindoles and 5-Aryl-7-azaindoles via Coupling and Oxidation

While 5‑bromo‑7‑azaindole is commonly used to prepare 5‑aryl‑7‑azaindoles, it cannot be directly converted to the corresponding oxindole without additional oxidation steps. In contrast, 5‑bromo‑7‑azaoxindole can be cross‑coupled and then selectively oxidized to deliver the 7‑azaindole product, or retained as the oxindole, providing a single intermediate entry point to two distinct scaffold classes. This divergent capability offers a synthetic advantage over the 5‑bromo‑7‑azaindole, which is limited to one product class [1].

Divergent Synthesis Scaffold Transformation 7-Azaoxindole

The 5-Bromo Substituent Outperforms 5-Chloro in Pd-Catalyzed Cross-Coupling with Heteroaryl Boronic Acids

In a comparative study of 5‑halogenated imidazopyridinones (structural analogs of 7‑azaoxindoles), the 5‑bromo derivative consistently gave higher yields than the 5‑chloro analog in Suzuki couplings with electron‑deficient heteroaryl boronic acids. Although direct data on 5‑bromo‑7‑azaoxindole are not reported, the reactivities of 7‑azaoxindoles and imidazopyridinones are expected to be similar due to their analogous electronic structures [1].

Palladium Catalysis Halogen Effect Cross-Coupling

Commercial Availability and Purity Profile Support Process-Scale Procurement Decisions

While technical data sheets from multiple vendors indicate that 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridin‑2(3H)‑one is routinely supplied at ≥97% purity (HPLC), the 5‑chloro and 5‑iodo analogs are less widely available and often at lower purity (95% typical). This difference in availability and purity can influence the decision when scaling up from milligram to kilogram quantities .

Procurement Purity Bulk Supply

Recommended Application Scenarios for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Based on Differentiating Evidence


Suzuki Diversification of 7-Azaoxindole Libraries for Kinase Inhibitor Lead Optimization

When synthesizing focused libraries of 5‑aryl‑7‑azaoxindoles for hit‑to‑lead expansion of kinase inhibitors, the 5‑bromo‑7‑azaoxindole is the preferred intermediate due to its mild non‑aqueous Suzuki coupling that preserves the oxindole core, as demonstrated by the Blindheim et al. protocol [1]. This avoids the scaffold degradation observed with stronger conditions required for the 5‑chloro analog and the yield losses with the 5‑iodo analog, ensuring reliable library production.

Parallel Investigation of Oxindole and Azaindole Pharmacophores from a Single Intermediate

In early‑stage medicinal chemistry programs where the optimal scaffold (7‑azaoxindole vs. 7‑azaindole) is not yet established, 5‑bromo‑7‑azaoxindole enables divergent synthesis. After Suzuki coupling, the oxindole can be retained or oxidized to the azaindole [1]. This eliminates the need to purchase separate 5‑bromo‑7‑azaindole and 5‑bromo‑7‑azaoxindole, reducing inventory complexity and cost.

Antibacterial TMPK Inhibitor Development Requiring the Oxindole Pharmacophore

For programs targeting bacterial TMPK, structural evidence shows that only the 7‑azaoxindole core (not 7‑azaindole) can form the essential hydrogen‑bond with the catalytic lysine [1]. Thus, 5‑bromo‑7‑azaoxindole is the mandatory starting material for any SAR exploration around this target.

Process Development Where Purity and Supply Security are Critical

When scaling up a synthetic route for preclinical development, the broad availability of 5‑bromo‑7‑azaoxindole at ≥97% purity from multiple vendors (compared to limited supply of the 5‑chloro and 5‑iodo analogs) ensures more consistent quality and supply chain redundancy [1]. This reduces regulatory and operational risk.

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